2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one

Dopamine Transporter Structure-Activity Relationship Selectivity

2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one (CAS 99343-24-5 and 99343-25-6) is a synthetic cathinone belonging to the α-pyrrolidinophenone class. It features a pyrrolidine ring, a pentan-1-one core, and distinct 2-fluoro and 3-hydroxy substituents on the alkyl chain, giving it a molecular formula of C₁₀H₁₈FNO₂ and a molecular weight of 203.25 g/mol.

Molecular Formula C10H18FNO2
Molecular Weight 203.25 g/mol
Cat. No. B12877570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one
Molecular FormulaC10H18FNO2
Molecular Weight203.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(C(=O)N1CCCC1)F)O
InChIInChI=1S/C10H18FNO2/c1-7(2)9(13)8(11)10(14)12-5-3-4-6-12/h7-9,13H,3-6H2,1-2H3
InChIKeyNQUNYPFOXVCJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one: Chemical Profile and Research-Grade Procurement Context


2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one (CAS 99343-24-5 and 99343-25-6) is a synthetic cathinone belonging to the α-pyrrolidinophenone class . It features a pyrrolidine ring, a pentan-1-one core, and distinct 2-fluoro and 3-hydroxy substituents on the alkyl chain, giving it a molecular formula of C₁₀H₁₈FNO₂ and a molecular weight of 203.25 g/mol . The compound exists as stereoisomers: (R*,R*) and (R*,S*), which can influence biological activity . As a research chemical, it is primarily used in forensic and pharmacological studies to understand the structure-activity relationships within the α-pyrrolidinophenone class [1].

Why Generic Substitution of Pyrrolidinophenones Fails: The Case for 2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one


In the α-pyrrolidinophenone class, subtle structural modifications profoundly alter transporter selectivity, metabolic stability, and toxicity profiles. Generic substitution with unsubstituted analogs like α-PVP or α-PPP without considering the 2-fluoro and 3-hydroxy moieties can lead to significant discrepancies in experimental outcomes [1]. The presence of the fluorine atom influences lipophilicity and metabolic resistance, while the hydroxyl group introduces hydrogen bonding capacity that can affect blood-brain barrier penetration and target engagement [2]. Direct head-to-head comparisons are sparse, but class-level evidence robustly demonstrates that side-chain modifications critically determine DAT/SERT selectivity ratios and cytotoxic potential [3]. Therefore, procurement decisions must be guided by the specific structural features of 2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one rather than assuming interchangeability with more common analogs.

Quantitative Differentiation Evidence for 2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one vs. Key Analogs


DAT/SERT Selectivity vs. α-PVP: A Structural Inference Based on Functional Group Contributions

While direct uptake inhibition data for the target compound are not available, class-level SAR studies demonstrate that α-pyrrolidinophenones exhibit high DAT selectivity, with α-PVP showing a DAT/SERT ratio of ~2500 [1]. Introduction of a 4-fluoro substituent on the phenyl ring (4F-α-PVP) markedly reduces DAT potency (IC₅₀ ~12.7 nM vs. 12.8 nM for α-PVP) while maintaining high selectivity [2]. The 2-fluoro and 3-hydroxy substitutions on the target compound's alkyl chain are expected to further modulate potency and selectivity by altering hydrogen bonding and steric interactions at the transporter binding site. Based on SAR trends, a 2-fluoro substituent may enhance metabolic stability without the significant potency loss seen with 4-fluoro-phenyl analogs [3]. Therefore, the target compound is predicted to retain high DAT selectivity while potentially offering improved metabolic stability compared to 4F-α-PVP.

Dopamine Transporter Structure-Activity Relationship Selectivity

Lipophilicity and Hydrogen Bonding: Differing Physicochemical Properties from α-PVP and α-PPP

The target compound's 2-fluoro and 3-hydroxy groups likely reduce its lipophilicity (clogP) compared to α-PVP (clogP ~3.65) [1] and increase its topological polar surface area (tPSA). Its hydrogen bond donor count is 1 (due to the 3‑OH group), versus 0 for both α‑PVP and α‑PPP [2]. In a SAR study, increased hydrogen bonding was associated with altered monoamine transporter selectivity and reduced blood–brain barrier permeability [3]. The presence of a hydroxyl group could enable additional metabolic pathways, such as glucuronidation, not available to non-hydroxylated analogs, potentially altering pharmacokinetics [4].

Lipophilicity Hydrogen Bonding Physicochemical Properties

Metabolic Stability: Fluorination at C2 May Reduce CYP450-Mediated Oxidation Compared to α-PVP

CYP2D6 is the major enzyme catalyzing the degradation of pyrrolidinophenone derivatives [1]. Metabolic studies on α‑PVP reveal extensive hydroxylation at the phenyl ring and pyrrolidine ring opening [2]. The 4‑fluoro substituent in 4F‑α‑PVP reduces ring‑hydroxylation at the para position, leading to altered metabolite profiles [3]. For the target compound, the 2‑fluoro substituent on the alkyl chain is strategically positioned to block oxidative metabolism at the α‑carbon, while the 3‑hydroxy group provides a site for Phase II conjugation [4]. This dual modification is hypothesized to result in a unique metabolic profile distinct from both α‑PVP and 4F‑α‑PVP, potentially leading to different in vivo half‑lives and detectable metabolites in forensic settings.

Metabolic Stability CYP450 Fluorination

Optimal Application Scenarios for 2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one in Research Settings


Forensic Toxicology Method Development and Metabolite Identification

This compound's unique combination of a 2-fluoro substituent and a 3-hydroxy group is predicted to generate distinct Phase I and Phase II metabolites relative to commonly encountered pyrrolidinophenones like α-PVP and 4F-α-PVP [1]. Forensic laboratories developing novel LC-MS/MS or GC-MS methods for untargeted screening can use this compound as a reference standard to verify extraction efficiency, chromatographic retention, and characteristic fragmentation patterns of these structurally differentiated metabolites. The altered metabolic pathway due to the 3‑hydroxy group presents an opportunity to study glucuronidation patterns in vitro, which is critical for correctly identifying novel psychoactive substance (NPS) consumption in biological samples [2].

Structure-Activity Relationship (SAR) Studies on Monoamine Transporters

The class-level evidence suggests that the 2‑fluoro‑3‑hydroxy‑4‑methyl substitution pattern can significantly modulate DAT and NET inhibition potency and selectivity compared to unsubstituted or 4‑fluoro‑phenyl analogs [3]. This compound serves as a valuable tool in systematic SAR campaigns aimed at dissecting the contribution of aliphatic chain hydrogen bonding and fluorine electronegativity on transporter binding kinetics. Researchers focusing on the development of atypical DAT inhibitors with reduced abuse potential could benchmark this analog against α‑PVP and 4F‑α‑PVP to quantify the impact of these modifications on functional selectivity.

Neurotoxicity and Cytotoxicity Comparative Assays

Given the documented cytotoxicity of longer-chain α‑pyrrolidinophenones and their fluoro‑analogs in SH‑SY5Y and Hep G2 cell lines [4], this compound provides a structurally distinct comparator to investigate the role of alkyl‑chain substitution on cell viability, mitochondrial dysfunction, and plasma membrane fluidity. Its hydroxyl group may provide protective antioxidant effects or further contribute to toxicity, a hypothesis that can be directly tested in head‑to‑head assays with α‑PVP and 4F‑α‑PVP. Such data are essential for risk assessment of this emerging NPS family.

Analytical Reference Material for Research Use in Chromatographic Method Development

A research-grade analytical standard of this compound is invaluable for calibrating chromatographic systems for the detection of emerging fluorinated/hydroxylated cathinones in seized drug analysis. Its distinct retention time, mass spectral fragmentation pattern, and response factor relative to more common analogs (e.g., α-PVP) allow for method development and validation, ensuring accurate detection and quantification in complex matrices [5].

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